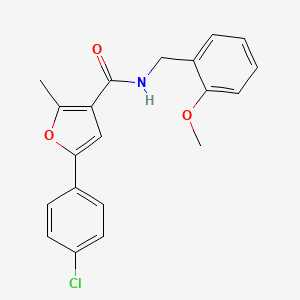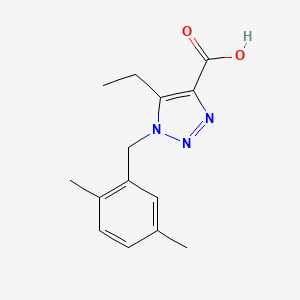
1-(2,5-dimethylbenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,5-dimethylbenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also has a carboxylic acid functional group (-COOH), an ethyl group (-CH2CH3), and a 2,5-dimethylbenzyl group, which is a benzyl group with methyl groups (-CH3) at the 2 and 5 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction . The carboxylic acid group could be introduced through a variety of methods, such as oxidation of a primary alcohol or Grignard reaction with carbon dioxide .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring and the benzene ring in the 2,5-dimethylbenzyl group are aromatic, meaning they have a special stability due to delocalized π electrons .Chemical Reactions Analysis
The compound could undergo a variety of reactions. The carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters . The 1,2,3-triazole ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxylic acid group could make it somewhat soluble in water .Aplicaciones Científicas De Investigación
Therapeutic Applications
- Treatment of Skin Diseases : A compound structurally similar to the queried chemical, specifically p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL), was used in the local treatment of various skin diseases like herpes simplex, herpes zoster, and eczema. It showed good tolerance, rapid subsidence of symptoms like inflammation, pain, and edema, and reduced the duration of the disease, especially in cases of herpes simplex and aphthae (Wąsik et al., 1983).
Diagnostic and Prognostic Biomarkers
- Markers of Alcohol Consumption : Fatty acid ethyl esters (FAEEs) in hair have been used as markers of alcohol consumption, providing a long-term view of alcohol abuse. The study observed that despite individual differences, FAEE hair concentrations could differentiate between alcoholics, social drinkers, and teetotalers with relatively high accuracy (Auwärter et al., 2001).
Environmental Exposure Assessment
- Plasticizer Exposure Biomarkers : The study on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) identified oxidative metabolites in urine that can serve as biomarkers for DINCH exposure assessment, which is crucial considering DINCH is used as a plasticizer to replace phthalates in Europe (Silva et al., 2013).
Chemosensory Effects of Chemicals
- Evaluating Chemosensory Effects : The study described psychophysical approaches to evaluate the chemosensory effects of chemicals, which is crucial for ensuring safety and health at workplaces where volatile chemicals are used (Thriel et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-5-ethyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-12-13(14(18)19)15-16-17(12)8-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZONXBOEVHCEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=C(C=CC(=C2)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2400074.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2400078.png)
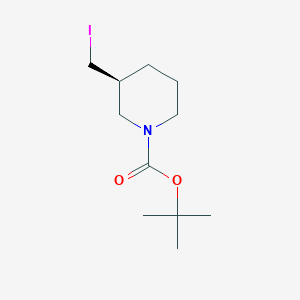
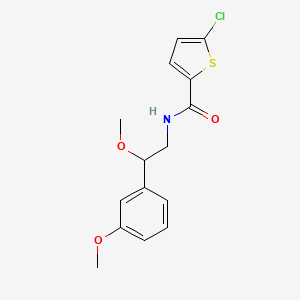

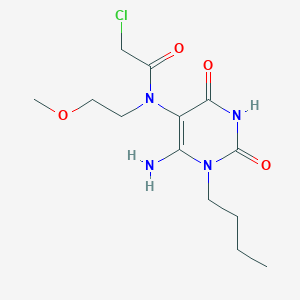
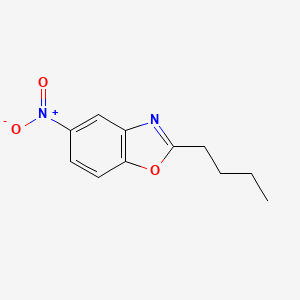

![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)
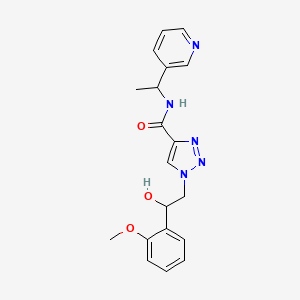
![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2400094.png)
